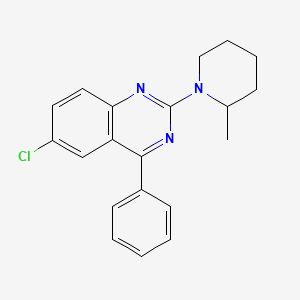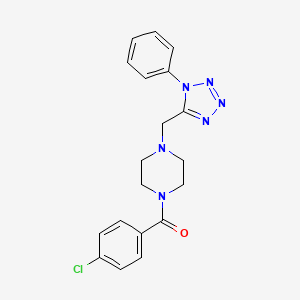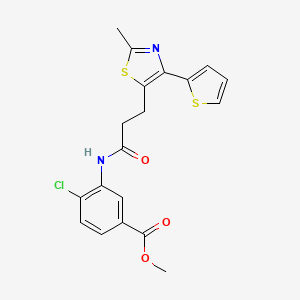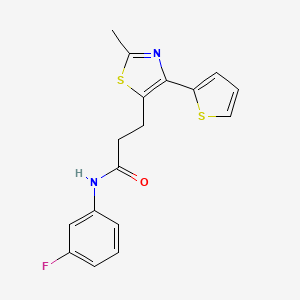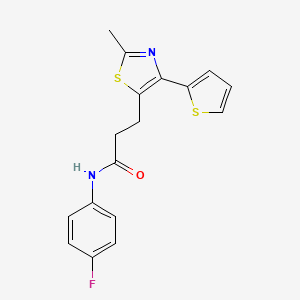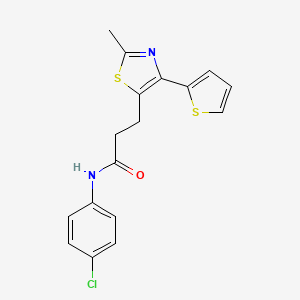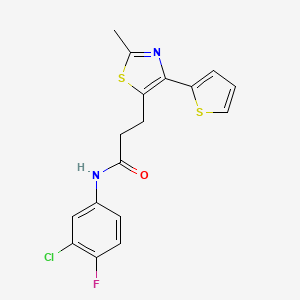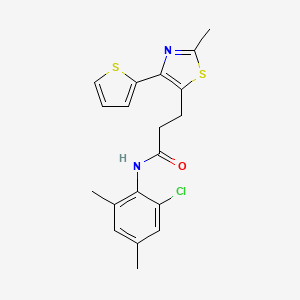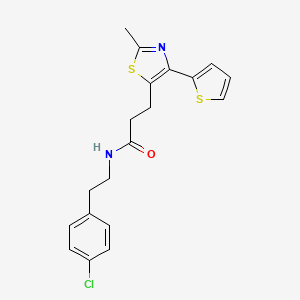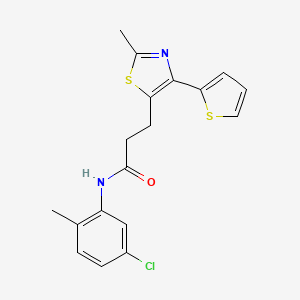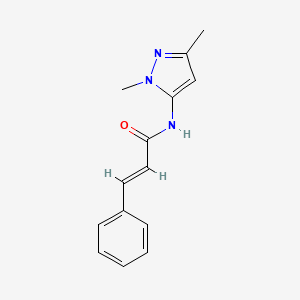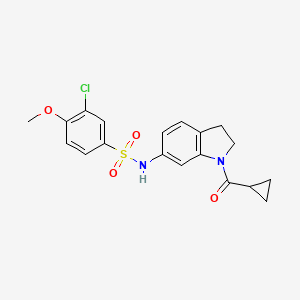
3-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide
Descripción general
Descripción
3-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
3-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide inhibits the activity of the protein bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. BRD4 is overexpressed in many types of cancer, and its inhibition by this compound leads to the downregulation of genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a half-life of approximately 8 hours in mice. In preclinical studies, this compound has been well-tolerated and has not shown any significant toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide is its specificity for BRD4, which reduces the risk of off-target effects. However, one limitation is the potential for resistance to develop, as has been observed with other BRD4 inhibitors. Additionally, the optimal dosing and scheduling of this compound in combination with other therapies is still being investigated.
Direcciones Futuras
For 3-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide include the evaluation of its efficacy in clinical trials, as well as the investigation of its potential as a therapeutic agent in other diseases, such as inflammatory disorders and cardiovascular disease. Additionally, the development of more potent and selective BRD4 inhibitors may lead to improved therapeutic outcomes.
Aplicaciones Científicas De Investigación
3-chloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. In these studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
3-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-26-18-7-6-15(11-16(18)20)27(24,25)21-14-5-4-12-8-9-22(17(12)10-14)19(23)13-2-3-13/h4-7,10-11,13,21H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOWQUVLKTUPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3396352.png)
